

# A Comparative Analysis of JNJ-46356479 and Other mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising therapeutic target for a range of central nervous system disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGluR2 offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous ligand, glutamate. This guide provides a comparative analysis of **JNJ-46356479**, a selective and orally bioavailable mGluR2 PAM, with other notable mGluR2 PAMs that have undergone significant preclinical and clinical investigation, namely JNJ-40411813 (ADX71149) and AZD8529.

### **Mechanism of Action of mGluR2 PAMs**

mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces presynaptic glutamate release.[1][2] mGluR2 PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and induce a conformational change that increases the receptor's sensitivity to glutamate. This modulatory action enhances the natural, physiological signaling of the receptor without directly activating it, which may offer a better safety and tolerability profile compared to orthosteric agonists.[1][2]





Click to download full resolution via product page

Fig. 1: mGluR2 PAM Signaling Pathway

# In Vitro Potency and Efficacy

The in vitro potency and efficacy of mGluR2 PAMs are typically assessed using functional assays such as GTPyS binding assays or calcium mobilization assays in cell lines expressing the human mGluR2. These assays measure the ability of the compound to potentiate the response to a sub-maximal concentration of glutamate.



| Compound                 | Assay Type                 | Cell Line       | EC50 (nM) | Emax (%) | Reference |
|--------------------------|----------------------------|-----------------|-----------|----------|-----------|
| JNJ-<br>46356479         | GTPyS                      | СНО             | 78        | 256      | [3]       |
| JNJ-<br>40411813         | GTPyS                      | CHO-<br>hmGluR2 | 147 ± 42  | 273 ± 32 |           |
| Ca2+<br>Mobilization     | HEK293-<br>hmGluR2<br>Gα16 | 64 ± 29         | N/A       |          |           |
| AZD8529                  | GTPyS                      | HEK-mGluR2      | 195       | 110      | _         |
| Binding<br>Affinity (Ki) | N/A                        | 16              | N/A       |          | -         |

Table 1: Comparative In Vitro Potency of mGluR2 PAMs

JNJ-46356479 demonstrates high potency with an EC50 of 78 nM in a GTPyS binding assay. JNJ-40411813 shows slightly lower potency in the same assay format but higher potency in a calcium mobilization assay. AZD8529 exhibits the lowest potency among the three in a functional GTPyS assay, although it displays high binding affinity.

# **Selectivity Profile**

A critical aspect of a drug candidate's profile is its selectivity for the target receptor over other related receptors and off-target proteins. High selectivity minimizes the risk of off-target side effects.



| Compound     | Off-Target Activity                                                                                                                                         | Reference |
|--------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| JNJ-46356479 | Excellent selectivity against other mGluRs.                                                                                                                 |           |
| JNJ-40411813 | Moderate affinity for human 5HT2A receptor (Kb = 1.1 $\mu$ M).                                                                                              |           |
| AZD8529      | Weak PAM activity at mGluR5 (EC50 = 3.9 $\mu$ M) and antagonism at mGluR8 (IC50 = 23 $\mu$ M). Modest activity at 9 out of 161 other targets at 10 $\mu$ M. |           |

Table 2: Selectivity Profile of mGluR2 PAMs

**JNJ-46356479** is reported to have excellent selectivity against other metabotropic glutamate receptors. In contrast, JNJ-40411813 shows some affinity for the serotonin 5HT2A receptor, which could contribute to its overall pharmacological effect. AZD8529 demonstrates weak activity at other mGluR subtypes and a limited number of other off-target interactions at high concentrations.

# **Preclinical In Vivo Efficacy**

The therapeutic potential of mGluR2 PAMs has been extensively evaluated in various animal models of psychiatric disorders, most notably in rodent models of schizophrenia. The ketamine-induced model, where the NMDA receptor antagonist ketamine is used to induce schizophrenia-like symptoms in rodents, is a commonly used paradigm.



| Compound     | Animal Model                                                 | Key Findings                                                                                         | Reference |
|--------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| JNJ-46356479 | Postnatal ketamine<br>mouse model of<br>schizophrenia        | Early treatment improved cognitive and negative symptoms, and normalized neuropathological deficits. |           |
| JNJ-40411813 | N/A                                                          | N/A                                                                                                  | N/A       |
| AZD8529      | Phencyclidine (PCP)-<br>induced hyper-<br>locomotion in mice | Reversed hyper-<br>locomotion, a model<br>for psychosis.                                             |           |

Table 3: Preclinical Efficacy in Schizophrenia Models

Both **JNJ-46356479** and AZD8529 have shown efficacy in animal models relevant to schizophrenia. **JNJ-46356479** demonstrated the ability to reverse behavioral and neuropathological deficits in a neurodevelopmental model of schizophrenia when administered early. AZD8529 was effective in a model of psychosis based on PCP-induced hyperactivity.



# **Model Induction** Ketamine Administration (e.g., postnatal days 7, 9, 11) Development of Schizophrenia-like Phenotype (Cognitive & Negative Symptoms) Treatment Phase mGluR2 PAM Administration (e.g., JNJ-46356479) Behavioral & Neuropathological Assessment Neuropathological Analysis **Behavioral Tests** (e.g., Novel Object Recognition, (e.g., Parvalbumin-positive cells, Social Interaction) c-Fos expression)

Ketamine-Induced Schizophrenia Model Workflow

Click to download full resolution via product page

Fig. 2: Ketamine-Induced Schizophrenia Model Workflow

### **Pharmacokinetics**

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and overall clinical viability.



| Compound      | Species                                                             | Key PK Parameters                                  | Reference |
|---------------|---------------------------------------------------------------------|----------------------------------------------------|-----------|
| JNJ-46356479  | N/A                                                                 | Orally bioavailable.                               |           |
| JNJ-40411813  | Human                                                               | tmax: 3-4 h; t1/2:<br>19.4-34.2 h (dosedependent). |           |
| Rat (p.o.)    | Cmax: 938 ng/mL at<br>0.5 h; Absolute oral<br>bioavailability: 31%. |                                                    | _         |
| AZD8529 Human |                                                                     | Good blood-brain barrier penetration.              |           |

Table 4: Comparative Pharmacokinetic Parameters

JNJ-40411813 has been characterized in both rats and humans, showing rapid absorption and a relatively long half-life in humans. While specific pharmacokinetic data for **JNJ-46356479** is not detailed in the provided search results, it is described as being orally bioavailable. AZD8529 has demonstrated good penetration of the blood-brain barrier in humans, a critical feature for a CNS-acting drug.

# **Clinical Development and Outcomes**

Despite promising preclinical data, the clinical development of mGluR2 PAMs for schizophrenia has been challenging.

- JNJ-40411813 (ADX71149): Phase 2 trials in schizophrenia did not meet their primary efficacy endpoints. However, it has been explored for other indications, including anxious depression and epilepsy.
- AZD8529: A Phase 2 proof-of-principle study in patients with schizophrenia also failed to show a significant improvement in symptoms compared to placebo. It has also been investigated for smoking cessation.

The clinical development status of **JNJ-46356479** is not as advanced as the other two compounds, and it remains in the preclinical or early clinical stages of investigation.



# Experimental Protocols GTPyS Binding Assay

This assay measures the activation of G-protein coupled receptors. In the presence of an agonist or a PAM plus an agonist, the  $G\alpha$  subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [ $^{35}$ S]GTP $\gamma$ S, is used to quantify this exchange.

- Membrane Preparation: Membranes from cells stably expressing the human mGluR2 (e.g., CHO or HEK293 cells) are prepared.
- Assay Buffer: A typical buffer contains Tris-HCl, MgCl<sub>2</sub>, NaCl, and GDP.
- Incubation: Membranes are incubated with the test compound (mGluR2 PAM) and a fixed, sub-maximal concentration of glutamate (e.g., EC<sub>20</sub>).
- [35S]GTPyS Addition: Radiolabeled [35S]GTPyS is added to initiate the binding reaction.
- Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPyS is quantified using a scintillation counter.
- Data Analysis: Data are analyzed to determine the EC<sub>50</sub> and Emax values of the PAM.





Click to download full resolution via product page

Fig. 3: GTPyS Binding Assay Workflow



## Ketamine-Induced Schizophrenia Model in Mice

This neurodevelopmental model is used to assess the efficacy of potential antipsychotic drugs, particularly on cognitive and negative symptoms.

- Induction: Pups receive subcutaneous injections of ketamine (e.g., 30 mg/kg) on specific postnatal days (e.g., P7, P9, P11). Control animals receive saline.
- Treatment: Following a washout period and maturation, the animals are treated with the mGluR2 PAM or vehicle.
- Behavioral Testing: A battery of behavioral tests is conducted to assess schizophrenia-like symptoms.
  - o Cognitive Deficits: Novel Object Recognition (NOR) test, Y-maze for working memory.
  - Negative Symptoms: Social interaction test.
- Neuropathological Analysis: After behavioral testing, brain tissue is collected to analyze
  markers such as the density of parvalbumin-positive interneurons or the expression of
  immediate early genes like c-Fos.

### Conclusion

JNJ-46356479 is a potent and selective mGluR2 PAM with promising preclinical efficacy in a neurodevelopmental model of schizophrenia. Compared to JNJ-40411813 and AZD8529, it exhibits higher in vitro potency in a GTPyS assay. While the clinical development of other mGluR2 PAMs for schizophrenia has faced setbacks, the distinct profile of JNJ-46356479, particularly its high selectivity, may offer a different therapeutic window. Further investigation into its pharmacokinetic profile and clinical efficacy is warranted to fully understand its potential as a novel treatment for CNS disorders. The challenges encountered by other compounds in this class highlight the complexities of translating preclinical findings to clinical success in neuropsychiatric drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 2. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [A Comparative Analysis of JNJ-46356479 and Other mGluR2 Positive Allosteric Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608229#comparative-analysis-of-jnj-46356479-and-other-mglur2-pams]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com